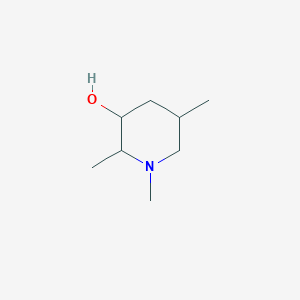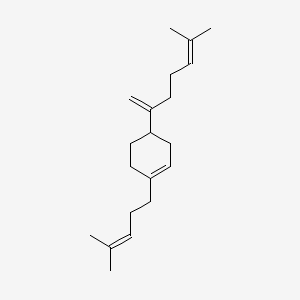
alpha-Camphorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Camphorene is a diterpene, a type of organic compound that is a cycloalkene. It is characterized by a cyclohexene ring substituted by 2-methylpent-2-en-5-yl and 6-methylhepta-1,5-dien-2-yl groups at positions 1 and 4, respectively . This compound is naturally found in several plant species, including Houttuynia cordata, Commiphora wightii, Cannabis sativa, Pimenta dioica, Juniperus communis, Geophila repens, Ulmus parvifolia, and Pinus halepensis .
Méthodes De Préparation
Alpha-Camphorene can be isolated from various plant species through extraction methods. detailed synthetic routes and industrial production methods are not extensively documented in the literature. The extraction typically involves the use of organic solvents to isolate the compound from plant materials .
Analyse Des Réactions Chimiques
Alpha-Camphorene, being a cycloalkene, can undergo several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Alpha-Camphorene has several scientific research applications:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of diterpenes and cycloalkenes.
Biology: It is found in various plants and is studied for its role in plant metabolism and its potential biological activities.
Medicine: While not extensively documented, diterpenes like this compound are often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: This compound is a component of volatile oils and is used in the fragrance industry
Mécanisme D'action
The mechanism of action of alpha-Camphorene is not well-documented. as a diterpene, it may interact with biological membranes and proteins, potentially affecting cellular processes. Further research is needed to elucidate its molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Alpha-Camphorene can be compared with other diterpenes and cycloalkenes. Similar compounds include:
- Dimyrcene
- Para-Camphorene
- Paracamphorene
These compounds share structural similarities but may differ in their specific chemical properties and biological activities .
Propriétés
Numéro CAS |
532-87-6 |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
4-(6-methylhepta-1,5-dien-2-yl)-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C20H32/c1-16(2)8-6-10-18(5)20-14-12-19(13-15-20)11-7-9-17(3)4/h8-9,12,20H,5-7,10-11,13-15H2,1-4H3 |
Clé InChI |
GJYJYFHBOBUTBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCC(CC1)C(=C)CCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



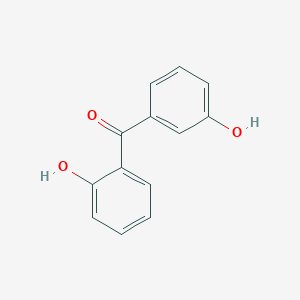
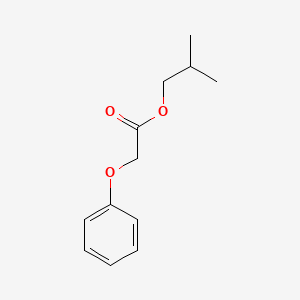
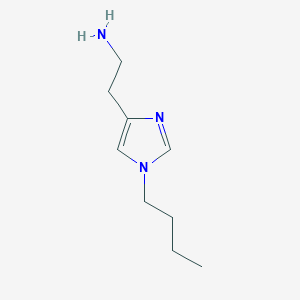
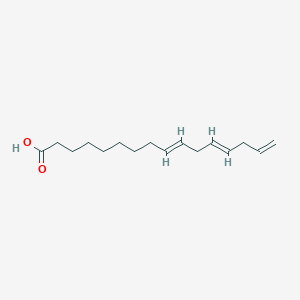
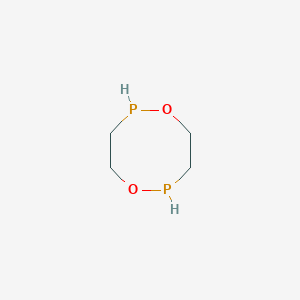
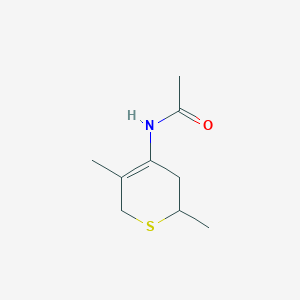

![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
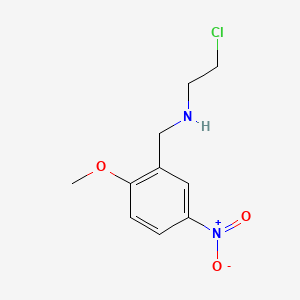
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
